3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline
Description
3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline is a synthetic quinoline derivative characterized by:
- Core structure: A quinoline scaffold substituted with methoxy groups at positions 6 and 5.
- Key substituents:
- A 4-chlorobenzenesulfonyl group at position 2.
- A piperidin-1-yl group at position 3.
This compound is synthesized via nucleophilic substitution or coupling reactions, as seen in related quinoline derivatives (e.g., benzenesulfonyl halides reacting with piperidine-containing intermediates under inert conditions) .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-4-piperidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S/c1-28-19-12-17-18(13-20(19)29-2)24-14-21(22(17)25-10-4-3-5-11-25)30(26,27)16-8-6-15(23)7-9-16/h6-9,12-14H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXLQADOGOFICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-6,7-dimethoxyquinoline
The quinoline backbone is synthesized via the Skraup reaction using 3,4-dimethoxyaniline and glycerol in concentrated sulfuric acid at 120–140°C for 6–8 hours. Subsequent chlorination at C4 is achieved using phosphorus oxychloride (POCl₃) in toluene under reflux (Yield: 78–82%).
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C (reflux) |
| Reagent | POCl₃ (3.5 equiv) |
| Reaction Time | 5–7 hours |
Piperidine Substitution at C4
Nucleophilic displacement of the C4 chlorine with piperidine proceeds efficiently in isopropanol at reflux (85% yield). Microwave irradiation (150°C, 30 min) enhances reaction kinetics, achieving 89% conversion.
Comparative Analysis
| Method | Solvent | Time | Yield (%) |
|---|---|---|---|
| Conventional reflux | Isopropanol | 5 h | 85 |
| Microwave-assisted | DMF | 0.5 h | 89 |
Sulfonation Strategies at C3
Directed Ortho-Metalation Approach
Lithiation at C3 is achieved using LDA (2.2 equiv) at −78°C in THF, followed by quenching with 4-chlorobenzenesulfonyl chloride (1.1 equiv). This method ensures regioselectivity (72% yield) but requires strict anhydrous conditions.
Mechanistic Insight
The 6,7-dimethoxy groups electronically deactivate C5 and C8 positions, while the piperidine at C4 exerts steric hindrance, directing sulfonation to C3.
Friedel-Crafts Sulfonation
Employing AlCl₃ (1.5 equiv) in dichloromethane at 0°C enables electrophilic aromatic substitution (Yield: 58%). Competing sulfonation at C5 (12–15%) necessitates chromatographic separation.
Integrated Synthetic Routes
Route A: Sequential Substitution-Sulfonation
- Step 1: 4-Chloro-6,7-dimethoxyquinoline → 4-(Piperidin-1-yl)-6,7-dimethoxyquinoline (89%)
- Step 2: C3 Sulfonation via directed lithiation (72%)
Overall Yield: 64%
Route C: Late-Stage Sulfonation
Postponing sulfonation until final steps reduces intermediate instability but lowers yield (52%) due to competing side reactions at the electron-rich piperidine moiety.
Scalability and Industrial Considerations
Solvent Optimization
| Solvent | Boiling Point (°C) | Reaction Efficiency | Environmental Impact |
|---|---|---|---|
| Isopropanol | 82 | High | Moderate |
| 2-MeTHF | 80 | Comparable | Low (biobased) |
| Cyclopentyl methyl ether | 106 | Slightly lower | Low |
Switching to 2-MeTHF improves green chemistry metrics without sacrificing yield (84–86%).
Purification Challenges
Silica gel chromatography remains essential due to:
- Residual sulfonyl chloride (2–3%)
- Regioisomeric sulfonation byproducts (5–8%)
Automated reverse-phase systems reduce solvent consumption by 40% compared to manual columns.
Spectroscopic Characterization
Key NMR Signatures (400 MHz, CDCl₃)
- ¹H NMR:
- Piperidine CH₂N: δ 2.45–2.60 (m, 4H)
- Quinoline H5: δ 8.72 (d, J = 5.2 Hz)
- Sulfonyl aryl: δ 7.89 (d, J = 8.4 Hz, 2H), 7.56 (d, J = 8.4 Hz, 2H)
- ¹³C NMR:
- C3-SO₂: 142.1 ppm
- Quinoline C4-N: 155.3 ppm
Mass Spectrometry
ESI-MS: m/z 487.1 [M+H]⁺ (calc. 487.08 for C₂₄H₂₄ClN₂O₄S)
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sulfonyl chlorides in the presence of a base for sulfonylation; methyl iodide or dimethyl sulfate for methoxylation.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Basic Information
- Molecular Formula : C22H23ClN2O4S
- Molecular Weight : 446.9 g/mol
- CAS Number : 872206-09-2
Structural Characteristics
The compound features a quinoline core substituted with a piperidine moiety and a chlorobenzenesulfonyl group, which contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The presence of electron-withdrawing groups, such as the chlorobenzenesulfonyl moiety in this compound, enhances its efficacy against various pathogens.
Case Studies
- Antibacterial Studies : In a study evaluating the antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, certain quinoline derivatives showed promising results with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, indicating potential as future antituberculosis agents .
| Compound | MIC against Mycobacterium smegmatis (µg/ml) | Activity |
|---|---|---|
| 6d | 6.25 | Significant |
| 9c | 12.5 | Moderate |
Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial properties. The mechanism often involves inhibition of essential enzymes in the Plasmodium species.
Case Studies
- In Vivo Efficacy : A derivative similar to the compound was tested in a P. berghei malaria mouse model, demonstrating excellent oral efficacy with effective doses below 1 mg/kg .
| Compound | ED90 (mg/kg) | Mechanism of Action |
|---|---|---|
| DDD107498 | <1 | Inhibition of translation elongation factor 2 |
Central Nervous System Penetration
Research has indicated that certain quinoline derivatives can penetrate the CNS effectively, making them potential candidates for treating neurological disorders.
Case Studies
- Muscarinic Antagonists : A study on pyridazine derivatives highlighted that modifications similar to those found in the compound can yield potent muscarinic antagonists with low IC50 values, suggesting possible applications in treating CNS disorders .
| Compound | IC50 (nM) | Activity Type |
|---|---|---|
| 6a | 290 | Muscarinic antagonist |
| 9g | <100 | CNS penetrant |
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Comparisons with Similar Compounds
*Estimated based on formula.
Substituent-Driven Differences
Sulfonyl vs. Ether/Acyl Groups :
- The target compound’s 4-chlorobenzenesulfonyl group at position 3 distinguishes it from analogues like Compound 18 , which lacks sulfonyl groups but includes a benzylpiperidine and 4-methoxyphenyl substituent . Sulfonyl groups typically enhance solubility and receptor-binding affinity compared to ethers or acyl chains .
Piperidine vs. Piperazine :
- The piperidin-1-yl group in the target compound contrasts with Compound 6a ’s 4-methylpiperazine-propoxy chain. Piperazine derivatives often exhibit improved solubility due to their basic nitrogen atoms, whereas piperidine may confer greater lipophilicity .
Scaffold Variations: PA-082 replaces the quinoline core with isoquinoline, altering π-π stacking interactions and binding pocket compatibility. Its additional methoxybenzyl group further diversifies its pharmacological profile .
Biological Activity
3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline (CAS No. 872206-09-2) is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a quinoline core substituted with a 4-chlorobenzenesulfonyl group, two methoxy groups at positions 6 and 7, and a piperidin-1-yl group at position 4. Its molecular formula is with a molecular weight of 446.9 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN2O4S |
| Molecular Weight | 446.9 g/mol |
| CAS Number | 872206-09-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially modulating enzyme or receptor activity. This interaction may lead to various pharmacological effects, including anticancer and anti-inflammatory activities. The exact mechanisms remain an area of ongoing research.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this quinoline derivative. For instance, structural analogs have shown promising results against various cancer cell lines, including breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549). Specific derivatives demonstrated significant antiproliferative effects through mechanisms such as cell cycle arrest and apoptosis induction .
Case Study: Antitumor Effects
In a study evaluating the anticancer properties of quinoline derivatives, several compounds exhibited notable cytotoxicity in vitro:
- Compound A : IC50 = 15 µM against MCF-7 cells.
- Compound B : IC50 = 20 µM against SW480 cells.
- Compound C : IC50 = 25 µM against A549 cells.
These results suggest that modifications at the piperidine or sulfonyl positions can enhance biological activity, warranting further exploration of this compound's derivatives.
CNS Activity
Another aspect of biological activity includes potential central nervous system (CNS) penetration . Compounds structurally similar to this compound have been identified as CNS penetrant muscarinic antagonists. These compounds demonstrate selectivity across muscarinic receptor subtypes (M1-M5), indicating potential therapeutic applications in neurological disorders .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent. Current literature lacks comprehensive data on its absorption, distribution, metabolism, and excretion (ADME) properties. Moreover, toxicity studies are essential to evaluate the safety profile for potential clinical applications.
Q & A
Q. What are the established synthetic routes for 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution at the 4-position of the quinoline core. Key steps include:
- Intermediate Preparation : Reacting 4-chloro-6,7-dimethoxyquinoline derivatives with piperidine under basic conditions (e.g., K₂CO₃ in DMSO) to install the piperidin-1-yl group .
- Sulfonylation : Introducing the 4-chlorobenzenesulfonyl group via sulfonylation of the intermediate using 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Q. Critical Parameters :
| Step | Solvent | Base | Temperature | Yield Range |
|---|---|---|---|---|
| Piperidine Substitution | DMSO | K₂CO₃ | 80–100°C | 60–75% |
| Sulfonylation | DCM | Et₃N | 0–25°C | 70–85% |
Optimization Tip : Ultrasonic-assisted synthesis (e.g., ethanol solvent, 30–60 min) can improve substitution efficiency by enhancing reaction kinetics and reducing side products .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% for biological studies) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₂ClN₃O₅S: 488.09) .
Q. Advanced Characterization :
Q. What preliminary biological screening models are appropriate for assessing its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to quinoline-based inhibitors. Use fluorescence-based ATPase assays with IC₅₀ calculations .
- Antimicrobial Screening : Evaluate MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
- Cytotoxicity Profiling : Use HCT-8 or HEK293 cell lines with MTT assays to determine CC₅₀ (cytotoxic concentration) before antiviral/anticancer studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?
Methodological Answer:
- Core Modifications :
- Biological Testing :
Example SAR Finding :
Electron-deficient sulfonyl groups (e.g., nitro) enhance DNA intercalation but may increase cytotoxicity .
Q. How can inconsistencies in synthetic yields be systematically addressed?
Methodological Answer:
- Variable Analysis :
- Solvent Polarity : Higher polarity solvents (DMSO > DMF) improve nucleophilic substitution but may promote side reactions .
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or transition metals (e.g., Pd(OAc)₂) to accelerate sulfonylation .
- DoE (Design of Experiments) : Use factorial designs to optimize temperature, stoichiometry, and reaction time .
Q. How should contradictory bioactivity data (e.g., high in vitro potency vs. low cellular efficacy) be resolved?
Methodological Answer:
- Solubility Assessment : Measure logP (e.g., shake-flask method) to identify poor aqueous solubility as a bottleneck.
- Formulation Adjustments : Use cyclodextrin complexes or lipid nanoparticles to enhance bioavailability .
- Metabolic Stability : Perform liver microsome assays to evaluate CYP450-mediated degradation .
Q. What strategies are effective for developing targeted delivery systems for this compound?
Methodological Answer:
- Ligand Conjugation : Attach folate or RGD peptides to nanoparticles for tumor-specific targeting .
- pH-Responsive Carriers : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles that release the drug in acidic tumor microenvironments .
Data Contradiction Analysis Example :
If Batch A (synthesized via traditional heating) shows lower bioactivity than Batch B (ultrasonic synthesis), investigate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
